molecular formula C15H10ClNOS B8682303 2-(4-Chlorophenylmethylidene)-2H-1,4-benzothiazine-3(4H)-one

2-(4-Chlorophenylmethylidene)-2H-1,4-benzothiazine-3(4H)-one

Cat. No. B8682303
M. Wt: 287.8 g/mol
InChI Key: RSOFQMQXFIUPRQ-UHFFFAOYSA-N
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Patent
US04490292

Procedure details

A solution of 2H-1,4-benzothiazine-3(4H-one (2 g) and 4-chlorobenzaldehyde (2.6 g) in dimethylformamide (15 ml) was treated with sodium methylate (0.98 g). The temperature of the mixture rose spontaneously. After cooling to room temperature, the reaction mixture was stirred and heated at 110° C. with a continuous removal of a low boiling substance for 3 hours. The reaction mixture was cooled to 30° C., and poured onto 100 ml of iced water. The resulted yellow solid was filtered and recrystallized from a mixture of dimethylformamide and isopropyl alcohol. 2-(4-Chlorophenylmethylidene)-2H-1,4-benzothiazine-3(4H)-one (3.3 g) was obtained as yellow crystals. m.p. 245-248° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[CH:3][CH2:2]1.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.C[O-:21].[Na+].O>CN(C)C=O>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[C:2]2[C:3](=[O:21])[NH:4][C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[S:1]2)=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1CC=NC2=C1C=CC=C2
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
sodium methylate
Quantity
0.98 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 110° C. with a continuous removal of a low boiling substance for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 30° C.
FILTRATION
Type
FILTRATION
Details
The resulted yellow solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of dimethylformamide and isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=C1SC2=C(NC1=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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